molecular formula C16H13BrClN3O4 B15017193 2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide

2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide

Cat. No.: B15017193
M. Wt: 426.6 g/mol
InChI Key: ZBAPQUQNCNHRCP-VXLYETTFSA-N
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Description

2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, nitro, phenoxy, chlorophenyl, and acetohydrazide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Nitration: Introduction of the nitro group to the phenoxy ring.

    Bromination: Addition of bromine to the nitrophenoxy compound.

    Hydrazide Formation: Reaction of the bromonitrophenoxy compound with hydrazine to form the acetohydrazide.

    Condensation: Condensation of the acetohydrazide with 4-chlorobenzaldehyde to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydrazide group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may:

    Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes.

    Disrupt Cellular Processes: Interfere with cellular signaling pathways.

    Induce Apoptosis: Trigger programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenoxy)ethyl 5-bromo-2-furoate
  • 5-bromo-furan-2-carboxylic acid 2-(4-nitrophenoxy)-ethyl ester

Uniqueness

2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13BrClN3O4

Molecular Weight

426.6 g/mol

IUPAC Name

2-(2-bromo-4-nitrophenoxy)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C16H13BrClN3O4/c1-10(11-2-4-12(18)5-3-11)19-20-16(22)9-25-15-7-6-13(21(23)24)8-14(15)17/h2-8H,9H2,1H3,(H,20,22)/b19-10+

InChI Key

ZBAPQUQNCNHRCP-VXLYETTFSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br)/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br)C2=CC=C(C=C2)Cl

Origin of Product

United States

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